molecular formula C10H18N2O2 B141414 (E)-2-acetamido-N,N,4-trimethylpent-2-enamide CAS No. 146469-60-5

(E)-2-acetamido-N,N,4-trimethylpent-2-enamide

Cat. No. B141414
CAS RN: 146469-60-5
M. Wt: 198.26 g/mol
InChI Key: MYKMDLPAFBOKCK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-acetamido-N,N,4-trimethylpent-2-enamide, commonly known as ATRA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATRA is a derivative of vitamin A and has been found to exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties.

Mechanism Of Action

The mechanism of action of ATRA involves its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of ATRA to RARs and RXRs leads to the activation of transcription factors, which regulate gene expression. ATRA has been found to regulate the expression of genes involved in cell differentiation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ATRA has been found to have various biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, leading to the inhibition of tumor growth. ATRA has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, ATRA has been shown to modulate the immune system by regulating the differentiation and function of immune cells.

Advantages And Limitations For Lab Experiments

ATRA has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for research. Additionally, ATRA is commercially available, making it easily accessible for researchers. However, ATRA has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, ATRA is unstable in solution and requires careful handling and storage.

Future Directions

There are several future directions for research on ATRA. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of ATRA in regulating the immune system. Finally, there is a need to develop more stable formulations of ATRA for clinical use.
Conclusion
In conclusion, ATRA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and immunomodulatory properties make it a promising tool for the development of new treatments for various diseases. The synthesis method of ATRA is complex, but it is a well-studied compound with a known mechanism of action. Further research is needed to explore its potential as a treatment for autoimmune diseases and to develop more stable formulations for clinical use.

Synthesis Methods

ATRA can be synthesized through a multi-step process that involves the reaction of fumaric acid with acetone to form mesaconic acid. The mesaconic acid is then reacted with hydroxylamine to form mesaconic acid hydroxamate, which is further reacted with acetamide to form ATRA. The synthesis method of ATRA is complex and requires specialized equipment and expertise.

Scientific Research Applications

ATRA has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various types of cancer, including acute promyelocytic leukemia, breast cancer, and lung cancer. ATRA has been found to induce differentiation and apoptosis of cancer cells, leading to the inhibition of tumor growth. Additionally, ATRA has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. ATRA has also been found to modulate the immune system, making it a potential treatment for autoimmune diseases.

properties

CAS RN

146469-60-5

Product Name

(E)-2-acetamido-N,N,4-trimethylpent-2-enamide

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(E)-2-acetamido-N,N,4-trimethylpent-2-enamide

InChI

InChI=1S/C10H18N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h6-7H,1-5H3,(H,11,13)/b9-6+

InChI Key

MYKMDLPAFBOKCK-RMKNXTFCSA-N

Isomeric SMILES

CC(C)/C=C(\C(=O)N(C)C)/NC(=O)C

SMILES

CC(C)C=C(C(=O)N(C)C)NC(=O)C

Canonical SMILES

CC(C)C=C(C(=O)N(C)C)NC(=O)C

synonyms

Ac-delta-Leu-NMe2
acetyl-N-dimethyl-alpha,beta-dehydroleucinamide
acetyl-N-dimethyl-alpha,beta-dehydroleucinamide, (Z)-isome

Origin of Product

United States

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